1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]
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Overview
Description
1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an ether linkage on a benzene ring. The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical properties and biological activities . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the potential hazards associated with handling trifluoromethyl and nitro compounds .
Chemical Reactions Analysis
Types of Reactions
1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in nucleophilic substitution reactions.
Substitution: The ether linkage can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted phenyl ethers .
Scientific Research Applications
1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: It is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and stability. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-(trifluoromethyl)phenyl ether
- 3-Nitro-2-(trifluoromethyl)phenyl ether
- 4-Nitro-5-(trifluoromethyl)phenyl ether
Uniqueness
1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological interactions compared to other similar compounds .
Properties
IUPAC Name |
1-nitro-3-[3-nitro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O5/c15-13(16,17)7-1-9(21(23)24)5-11(3-7)27-12-4-8(14(18,19)20)2-10(6-12)22(25)26/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNHAOMFUZPNML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570822 |
Source
|
Record name | 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133532-73-7 |
Source
|
Record name | 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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